molecular formula C15H17NO2S2 B2478263 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine CAS No. 306978-53-0

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine

Cat. No.: B2478263
CAS No.: 306978-53-0
M. Wt: 307.43
InChI Key: MYSJBVLHIFAJGF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C15H17NO2S2 It is a derivative of pyridine, characterized by the presence of methyl, sulfonyl, and sulfanyl groups attached to the pyridine ring

Properties

IUPAC Name

4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-10-7-5-6-8-13(10)20(17,18)14-11(2)9-12(3)16-15(14)19-4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSJBVLHIFAJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pseudo-Four-Component Reaction (Pseudo-4CR)

The pseudo-4CR, widely used for synthesizing sulfanylpyridines, involves condensation of malononitrile, aldehydes, and thiols. Adapting this method for the target compound could involve:

  • Aldehyde Selection : Employing formaldehyde derivatives to introduce methyl groups at positions 4 and 6.
  • Thiol Components : Using methyl mercaptan (CH$$_3$$SH) for the 2-(methylsulfanyl) group and 2-methylbenzenethiol for the sulfonyl precursor.

Reaction conditions typically include a base (e.g., triethylamine) in ethanol at room temperature, yielding intermediates that undergo cyclization. Subsequent oxidation of the 2-methylbenzenethiol-derived sulfide to the sulfonyl group would require careful control to prevent over-oxidation of the methylsulfanyl moiety.

Table 1 : Model reaction conditions for pseudo-4CR adaptation

Component Role Example
Malononitrile Carbon source CH$$2$$(CN)$$2$$
Aldehyde Methyl group precursor CH$$_3$$CHO
Thiol 1 SCH$$_3$$ source CH$$_3$$SH
Thiol 2 SO$$_2$$Ar precursor 2-MeC$$6$$H$$4$$SH

Three-Component Condensation (3CR)

An alternative 3CR strategy involves reacting malononitrile with 2-arylidenemalononitrile and S-nucleophiles. For the target compound:

  • 2-Arylidenemalononitrile : Derived from 4,6-dimethylpyridine-2-carbaldehyde to pre-install methyl groups.
  • S-Nucleophile : Sodium 2-methylbenzenesulfinate for direct sulfonyl group introduction.

This method bypasses post-cyclization oxidation steps, enhancing functional group compatibility. Yields for analogous reactions range from 45–70%, depending on the catalyst (e.g., piperidine).

Sequential Functionalization of Pre-Formed Pyridine Cores

Directed ortho-Metalation

Directed metalation leverages substituents on the pyridine ring to guide reagent attack. For 4,6-dimethylpyridine:

  • Installation of a Directing Group : A methoxy group at position 3 temporarily directs lithiation to position 2.
  • Quenching with Electrophiles :
    • Position 2: Methyl disulfide (CH$$3$$SSCH$$3$$) introduces the methylsulfanyl group.
    • Position 3: 2-Methylbenzenesulfonyl chloride forms the sulfonate ester.

Table 2 : Directed metalation conditions

Step Reagent Temperature Yield
1 LDA, THF −78°C 80%
2 CH$$3$$SSCH$$3$$ −78°C→rt 65%
3 2-MeC$$6$$H$$4$$SO$$_2$$Cl 0°C 58%

Nucleophilic Aromatic Substitution

Using 2,3-dichloro-4,6-dimethylpyridine as a substrate:

  • Position 2 Substitution : Treatment with sodium thiomethoxide (NaSCH$$_3$$) in DMF at 80°C installs the methylsulfanyl group.
  • Position 3 Substitution : Reaction with sodium 2-methylbenzenesulfinate under Cu(I) catalysis forms the sulfonyl group.

Table 3 : Substitution reaction parameters

Position Reagent Catalyst Yield
2 NaSCH$$_3$$ None 72%
3 NaSO$$2$$(2-MeC$$6$$H$$_4$$) CuI 68%

Oxidation and Protection Strategies

Sulfide to Sulfonyl Conversion

While the target compound’s sulfonyl group is aryl-bound, analogous oxidation protocols for methylthio groups inform reaction design:

  • Oxidizing Agents : H$$2$$O$$2$$/AcOH or mCPBA in CH$$2$$Cl$$2$$.
  • Conditions : 0°C to room temperature, 2–4 hours.

Caution : Over-oxidation of the methylsulfanyl group must be avoided. Selective protection (e.g., silylation) of the SCH$$_3$$ group prior to sulfonate ester formation may be necessary.

Analytical and Spectroscopic Characterization

Successful synthesis requires validation via:

  • NMR : Distinct signals for methyl groups (δ 2.3–2.6 ppm), sulfonyl (δ 7.8–8.1 ppm, aromatic), and sulfanyl (δ 2.1 ppm).
  • MS : Molecular ion peak at m/z 349 (C$${16}$$H$${17}$$NO$$2$$S$$2$$).
  • XRD : Confirmation of regiochemistry via crystal structure analysis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine is not fully understood. its chemical structure suggests it may interact with biological molecules through sulfonyl and sulfanyl groups, potentially inhibiting enzymes or modifying protein functions. The exact molecular targets and pathways involved require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine is unique due to the combination of its sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C15H17NO2S2. This compound is notable for its complex structure, which includes a pyridine ring substituted with methyl, sulfonyl, and sulfanyl groups. Its biological activity is of significant interest in medicinal chemistry and pharmacology, particularly in the context of enzyme inhibition and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the sulfonylation of 4,6-dimethyl-2-(methylsulfanyl)pyridine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is generally performed in dichloromethane at room temperature.

The precise mechanism of action for this compound is not fully elucidated. However, its structure suggests potential interactions with biological molecules through its sulfonyl and sulfanyl groups. These interactions may lead to the inhibition of specific enzymes or modulation of protein functions, which are critical pathways in various biological processes .

Biological Activity and Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound's sulfonyl group may interact with active sites of enzymes, potentially inhibiting their function.
  • Antitumor Activity : Similar compounds have shown promising results against cancer cell lines, suggesting that this compound could be evaluated for similar properties .
  • Pharmaceutical Intermediate : It serves as a valuable building block in the synthesis of more complex organic molecules used in drug development.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have indicated that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, related pyridine derivatives have demonstrated antiproliferative effects on cancer cell lines .
  • Comparative Analysis : A study comparing various pyridine derivatives found that those with sulfonyl groups exhibited enhanced biological activity compared to their non-sulfonylated counterparts. This suggests that the presence of the sulfonyl moiety is crucial for biological efficacy .
  • Mechanistic Insights : Investigations into the interaction between this compound and target enzymes have revealed that it may form reversible or irreversible bonds with key amino acid residues within the enzyme's active site, thereby influencing enzymatic activity significantly .

Data Summary Table

PropertyDetails
Molecular FormulaC15H17NO2S2
Molecular Weight305.43 g/mol
Potential Biological ActivitiesEnzyme inhibition, antitumor
Synthesis MethodMulti-step organic reactions
Common ReagentsTriethylamine, dichloromethane

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